tert-Butyl 3-bromo-4-fluoropyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC15781259
Molecular Formula: C9H15BrFNO2
Molecular Weight: 268.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15BrFNO2 |
|---|---|
| Molecular Weight | 268.12 g/mol |
| IUPAC Name | tert-butyl 3-bromo-4-fluoropyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C9H15BrFNO2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5H2,1-3H3 |
| Standard InChI Key | GFICPINAPXXEHE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)Br)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
tert-Butyl 3-bromo-4-fluoropyrrolidine-1-carboxylate belongs to the class of N-protected pyrrolidines, where the Boc group stabilizes the amine functionality while the halogen atoms (Br and F) enhance electrophilic reactivity. The compound’s stereochemistry is defined as trans-(3R,4R), as confirmed by its IUPAC name tert-butyl (3R,4R)-3-bromo-4-fluoropyrrolidine-1-carboxylate . This configuration influences its interactions in asymmetric synthesis and chiral drug development.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₅BrFNO₂ | |
| Molecular Weight | 268.12 g/mol | |
| CAS Number | 1818847-67-4 | |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)Br)F | |
| InChIKey | GFICPINAPXXEHE-UHFFFAOYSA-N |
The Boc group’s steric bulk protects the pyrrolidine nitrogen from undesired reactions, while the bromine atom at position 3 serves as a leaving group in substitution reactions. Fluorine’s electronegativity modulates electronic effects, enhancing the compound’s stability and directing regioselectivity in subsequent transformations.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically begins with commercially available pyrrolidine derivatives. A common route involves:
-
Boc Protection: Reaction of 3-bromo-4-fluoropyrrolidine with di-tert-butyl dicarbonate in the presence of a base like triethylamine to install the Boc group.
-
Purification: Chromatographic isolation yields the product with >95% purity, as verified by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .
Industrial Optimization
Industrial processes employ continuous-flow reactors to enhance efficiency and scalability. Key parameters include:
-
Temperature Control: Maintained at 0–5°C during Boc protection to minimize side reactions.
-
Catalyst Use: Palladium catalysts facilitate Suzuki-Miyaura couplings in downstream applications, achieving yields exceeding 80%.
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | (Boc)₂O, Et₃N, CH₂Cl₂, 0°C | 85–90% |
| Bromination | NBS, AIBN, CCl₄, reflux | 75% |
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Substitution
The bromine atom at position 3 undergoes facile substitution with nucleophiles (e.g., amines, alkoxides) under mild conditions. For example, treatment with sodium azide in dimethylformamide (DMF) at 50°C produces the corresponding azide derivative, a precursor for Huisgen cycloadditions.
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids generates biaryl derivatives, expanding the compound’s utility in medicinal chemistry. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, toluene/water) afford coupling products in 70–85% yields.
Functional Group Transformations
-
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding the free amine for further functionalization.
-
Fluorine Retention: The C-F bond remains intact under most conditions, ensuring positional stability during reactions .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
This compound is pivotal in synthesizing kinase inhibitors and protease modulators. For instance, it serves as a building block for Janus kinase (JAK) inhibitors under investigation for autoimmune diseases.
Role in Peptidomimetics
The pyrrolidine scaffold mimics proline residues in peptides, enabling the design of metabolically stable analogs. Fluorination at position 4 enhances bioavailability by reducing oxidative metabolism.
Table 3: Representative Pharmaceutical Targets
| Target Class | Therapeutic Area | Example Drug Candidate |
|---|---|---|
| Kinase Inhibitors | Oncology, Immunology | JAK3 Inhibitors |
| GPCR Modulators | Central Nervous System | 5-HT₂A Antagonists |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume